molecular formula C10H10N2O2 B11906975 6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one

6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one

Cat. No.: B11906975
M. Wt: 190.20 g/mol
InChI Key: WIZVXZXQHCVZKA-UHFFFAOYSA-N
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Description

6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound features a quinazoline core with hydroxyl and methyl substituents, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes:

    Starting Materials: 2-Amino-3-methylbenzoic acid and acetic anhydride.

    Reaction Conditions: Heating the mixture under reflux conditions to promote cyclization and formation of the quinazolinone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysts: Use of acid or base catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the quinazolinone core to form dihydroquinazolinones using reducing agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions at the methyl or hydroxyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Quinazolinone derivatives with carbonyl groups.

    Reduction Products: Dihydroquinazolinones.

    Substitution Products: Halogenated or alkylated quinazolinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For example:

    Molecular Targets: Enzymes involved in DNA replication or repair.

    Pathways Involved: Inhibition of enzyme activity, leading to cell cycle arrest or apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: The parent compound without hydroxyl and methyl substituents.

    2,3-Dimethylquinazolin-4(3H)-one: Lacks the hydroxyl group.

    6-Hydroxyquinazolin-4(3H)-one: Lacks the methyl groups.

Uniqueness

6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one is unique due to the presence of both hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

6-hydroxy-2,3-dimethylquinazolin-4-one

InChI

InChI=1S/C10H10N2O2/c1-6-11-9-4-3-7(13)5-8(9)10(14)12(6)2/h3-5,13H,1-2H3

InChI Key

WIZVXZXQHCVZKA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)O)C(=O)N1C

Origin of Product

United States

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